1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile is a fluorinated organic compound with the molecular formula C₉H₁₅FN₂O and a molecular weight of 186.23 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with fluorinated reagents under controlled conditions. . The reaction conditions often require the use of polar solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways’ modulation . The hydroxyl and cyano groups also play crucial roles in the compound’s overall reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Fluoro-2-hydroxypropyl)pyridine-4-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carboxamide
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-methanol
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile stands out due to its specific combination of a fluorinated hydroxyl group and a cyano group attached to a piperidine ring. This unique structure imparts distinct reactivity and selectivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H15FN2O |
---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
1-(3-fluoro-2-hydroxypropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-5-9(13)7-12-3-1-8(6-11)2-4-12/h8-9,13H,1-5,7H2 |
InChI-Schlüssel |
UQDKEPJOHIOUMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C#N)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.